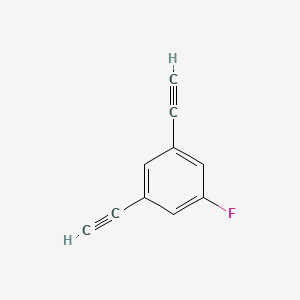

1,3-Diethynyl-5-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

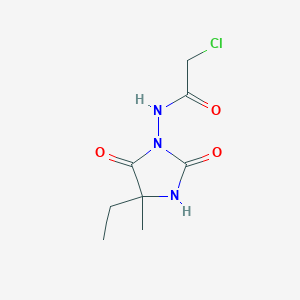

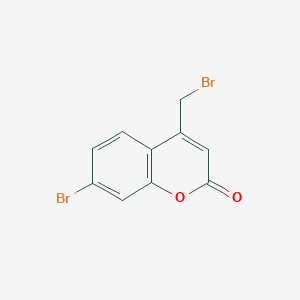

1,3-Diethynyl-5-fluorobenzene is a chemical compound with the formula C₁₀H₅F . It has a molecular weight of 144.145 g/mol . The CAS Number for this compound is 219633-74-6 .

Molecular Structure Analysis

The InChI code for 1,3-Diethynyl-5-fluorobenzene is 1S/C10H5F/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1,3-Diethynyl-5-fluorobenzene has a molecular weight of 144.15 . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Photophysics and Material Science

1,3-Diethynyl-5-fluorobenzene derivatives exhibit unique photophysical properties due to their molecular structure. The crystal structure of certain derivatives, such as 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene, shows complex hydrogen bonding, resulting in the formation of cofacial trimers, dimers, and monomers within the same unit cell. This rich packing structure and the resultant photophysics have been extensively studied, revealing insights into the effects of chromophore aggregation and planarization on the material's photophysical properties. These studies have implications for the development of new materials with specific optical properties (Levitus et al., 2001).

Molecular Electronics and Sensor Technology

1,3-Diethynyl-5-fluorobenzene and its derivatives have been explored for applications in molecular electronics and sensor technology. For instance, oligonucleotides containing nucleotide analogs with ethynylfluorobenzene as a nucleobase surrogate have been synthesized, showing unique melting behaviors and potential for advanced biochemical applications (Griesang & Richert, 2002). Additionally, conjugated polymers synthesized from diethynylbenzene derivatives have been shown to act as highly selective and sensitive fluorescent sensors for mercury ions in water, highlighting their potential in environmental monitoring and safety applications (Li et al., 2010).

Organic Synthesis and Catalysis

The unique chemical structure of 1,3-Diethynyl-5-fluorobenzene and its derivatives makes them valuable in organic synthesis and catalysis. For example, the synthesis and characterization of various di- and trifluorobenzenes in reactions with different reagents have been extensively studied, revealing insights into mechanisms of aromatic nucleophilic substitution and opportunities for the synthesis of novel organic compounds with specific properties (Goryunov et al., 2010).

Crystal Structure Prediction

The crystal structure of 1,3-Diethynyl-5-fluorobenzene derivatives has also been the subject of computational studies aimed at predicting molecular crystal structures. These studies provide fundamental insights into molecular interactions and the principles governing the self-assembly of organic molecules, which are crucial for the rational design of materials with tailored properties (Misquitta et al., 2008).

Chemical Sensing and Environmental Applications

1,3-Diethynyl-5-fluorobenzene derivatives have been explored for chemical sensing and environmental applications. The degradation pathways of certain fluorinated benzene derivatives by microbial strains have been studied, highlighting the potential for bioremediation of environmental pollutants (Moreira et al., 2009).

Eigenschaften

IUPAC Name |

1,3-diethynyl-5-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJCKPSMDCFKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)F)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2906445.png)

![2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B2906446.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2906448.png)

![7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2906453.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2906462.png)

![N-(4-fluorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2906465.png)